REACTION_SMILES
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[CH3:18][OH:19].[CH3:1][O:2][C:3](=[O:4])[CH:5]1[C:6](=[O:15])[C:7]2([CH2:8][CH2:9][CH2:10][CH2:11]2)[CH2:12][CH2:13][CH2:14]1.[H:16][H:17].[Pt:20]=[O:21]>>[CH3:1][O:2][C:3](=[O:4])[CH:5]1[CH:6]([OH:15])[C:7]2([CH2:8][CH2:9][CH2:10][CH2:11]2)[CH2:12][CH2:13][CH2:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1CCCC2(CCCC2)C1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Pt]
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Name
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Type
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product
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Smiles
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COC(=O)C1CCCC2(CCCC2)C1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |